8-Allylamino-7-(2,3-dihydroxypropyl)theophylline is a chemical compound that belongs to the class of xanthines, which are known for their pharmacological effects, particularly as bronchodilators. This compound is structurally related to theophylline, a well-known drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The presence of the allylamino and dihydroxypropyl groups enhances its biological activity and solubility profile.
Source: The compound can be synthesized from theophylline, which is derived from natural sources such as tea leaves or synthesized chemically.
Classification: It is classified as an active pharmaceutical ingredient (API) due to its therapeutic properties, particularly in respiratory medicine.
The synthesis of 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline involves several steps:
The molecular formula for 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline can be represented as . The structure consists of a xanthine core with modifications at specific positions:
This structural configuration contributes to its biological activity and solubility characteristics .
8-Allylamino-7-(2,3-dihydroxypropyl)theophylline participates in various chemical reactions typical of xanthines:
The mechanism of action for 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline primarily involves:
The pharmacodynamic properties are enhanced due to the structural modifications that improve binding affinity and selectivity for target receptors.
The physical and chemical properties of 8-Allylamino-7-(2,3-dihydroxypropyl)theophylline include:
These properties play a crucial role in its formulation as a pharmaceutical agent .
8-Allylamino-7-(2,3-dihydroxypropyl)theophylline has several scientific applications:
The structural uniqueness of 8-allylamino-7-(2,3-dihydroxypropyl)theophylline (CAS 78960-43-7) arises from its strategic substitution pattern on the xanthine core. Unlike conventional theophylline derivatives modified at the N7 position (e.g., dyphylline), this compound features an 8-allylamino moiety alongside a 7-(2,3-dihydroxypropyl) chain. This dual substitution creates a positional isomer with distinct electronic and steric properties. The 8-allylamino group introduces a secondary amine capable of hydrogen bonding and nucleophilic reactions, while the 7-alkyl chain enhances water solubility through its diol functionality [1].
Molecular modeling reveals that 8-substitution forces the xanthine ring into an atypical planar configuration, reducing π-orbital overlap with adenosine receptors compared to 7-substituted isomers. This reorientation diminishes competitive binding at the adenosine A1 receptor while enhancing selectivity for phosphodiesterase (PDE) inhibition. The allylamino group’s electron-donating properties further increase electron density at N9, potentiating hydrogen bonding with PDE catalytic sites [1] [8].
Table 1: Comparative Substituent Effects in Xanthine Derivatives
Compound | 7-Position Substitution | 8-Position Substitution | Primary Pharmacological Target |
---|---|---|---|
Theophylline | Methyl | H | Adenosine receptor/PDE |
Dyphylline | 2,3-Dihydroxypropyl | H | PDE IV |
8-Allylamino-7-DHPT | 2,3-Dihydroxypropyl | Allylamino | PDE IV (enhanced selectivity) |
7-Deaza-2-phenyladenine | N/A | Phenyl | Adenosine A1 receptor |
The 7-(2,3-dihydroxypropyl) side chain (molecular formula: C13H19N5O4) introduces chiral complexity through its C2 and C3 hydroxy-bearing carbons. While synthetic routes typically produce racemic mixtures, molecular dynamics simulations indicate preferential binding conformations. The gauche orientation of the diol moiety allows for bidentate hydrogen bonding with key residues in the PDE IV catalytic pocket, notably with Gln369 and Asp318 [1] [10].
Rotational barrier analysis via density functional theory (DFT) calculations shows the C7-N7 bond rotation is restricted to 120°–240° due to steric interference with the purine ring. This limitation positions the primary hydroxyl group (C3-OH) within 2.8 Å of the carbonyl oxygen at C6, facilitating intramolecular hydrogen bonding that stabilizes the bioactive conformation. Such stereoelectronic effects are absent in non-hydroxylated analogs like 7-propyltheophylline [1].
Table 2: Physicochemical Properties of Key Functional Groups
Functional Group | Bond Length (Å) | Rotational Freedom | Hydrogen Bond Capacity | Role in Bioactivity |
---|---|---|---|---|
8-Allylamino (-NH-CH₂) | 1.45 (C-N) | 360° | Donor/Acceptor | Nucleophilic reactions, PDE binding |
2,3-Dihydroxypropyl | 1.52 (C7-N7) | 120°–240° | Dual donor/acceptor | Solubility, target engagement |
Xanthine C=O | 1.22 | N/A | Acceptor | Adenosine receptor mimicry |
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal distinct interactions between 8-allylamino-7-(2,3-dihydroxypropyl)theophylline and adenosine receptor subtypes. The compound exhibits 42-fold lower binding affinity for the A1 receptor (Ki = 122 nM) compared to classical antagonists like 7-deaza-2-phenyladenine derivatives. This reduced affinity stems from steric clash between the allylamino group and transmembrane helix 6 (TM6) of the A1 receptor, which compresses the ligand-binding pocket by 3.2 Å relative to the A2A subtype [8] [10].
In PDE IV docking studies (PDB: 1XOM), the allylamino nitrogen forms a salt bridge with Asp332 (distance: 2.6 Å), while the xanthine core engages in π-stacking with Phe414. Free energy perturbation calculations confirm the 2,3-dihydroxypropyl group contributes -4.2 kcal/mol to binding energy via water-mediated hydrogen bonds with Thr333 and Gln369. This dual-anchoring mechanism explains the compound’s 18-fold greater PDE IV inhibitory potency (IC50 = 0.8 μM) over unsubstituted theophylline [1] [8].
Table 3: Computed Binding Parameters for Adenosine Receptors
Receptor Subtype | ΔG Binding (kcal/mol) | Key Interacting Residues | H-Bond Distance (Å) | Selectivity Ratio (A1/A2A) |
---|---|---|---|---|
A1 | -7.2 ± 0.3 | Asn254, His278 | 3.1 (N8-H...O=C) | 1.0 (reference) |
A2A | -9.8 ± 0.4 | Glu169, His278, Ser277 | 2.7 (O-H...N) | 0.02 |
PDE IV | -11.6 ± 0.2 | Asp332, Gln369, Phe414 | 2.6 (salt bridge) | N/A (non-receptor target) |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: